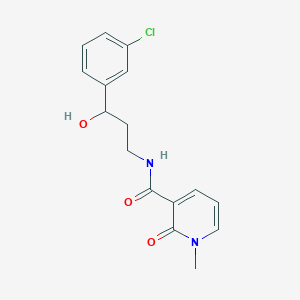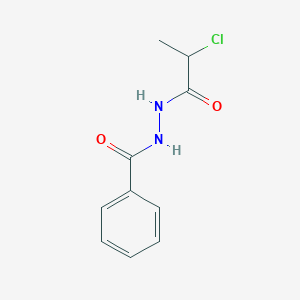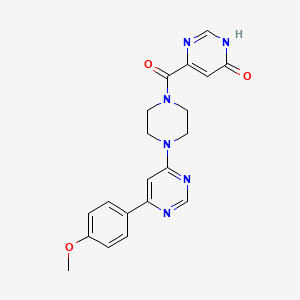
(6-Hydroxypyrimidin-4-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Hydroxypyrimidin-4-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
- Facilitating Novel Hybrid Compounds : The synthesis of novel fused chromone–pyrimidine hybrids, demonstrating a versatile procedure for creating functionalized compounds with potential biological activities, utilizing key steps like the ANRORC reaction (Sambaiah et al., 2017).
Antimicrobial Activity
- Development of Antimicrobial Agents : Research has led to the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showcasing their efficacy against various bacterial and fungal strains (Hossan et al., 2012).
Anti-inflammatory and Analgesic Activities
- Exploring Anti-inflammatory and Analgesic Potentials : Studies on new visnagen and khellin furochromone pyrimidine derivatives have shown promising anti-inflammatory and analgesic activities, indicating their potential for therapeutic applications (Abu‐Hashem & Youssef, 2011).
Molecular Docking and Structure-Activity Relationship
- Molecular Docking Studies : Investigations into the binding affinity of pyrimidine-piperazine-chromene and -quinoline conjugates with the estrogen receptor, along with their anti-proliferative activities, emphasize the importance of structure-activity relationships in drug development (Parveen et al., 2017).
Properties
IUPAC Name |
4-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-29-15-4-2-14(3-5-15)16-10-18(23-12-21-16)25-6-8-26(9-7-25)20(28)17-11-19(27)24-13-22-17/h2-5,10-13H,6-9H2,1H3,(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIJTXOHHZJEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=O)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
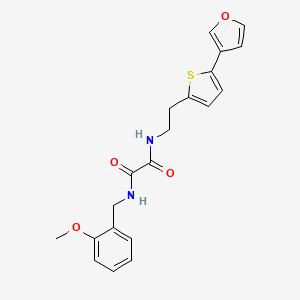
![2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2550475.png)
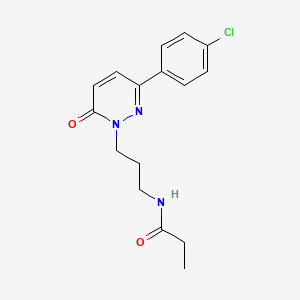
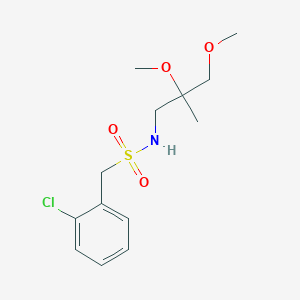
![[(3-Chloro-4-fluorophenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2550480.png)
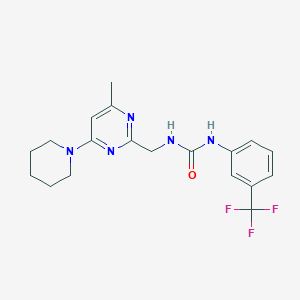
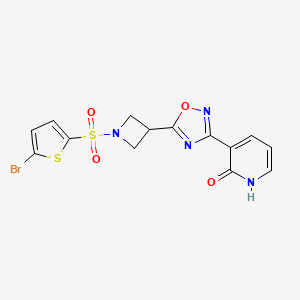
![N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide](/img/structure/B2550484.png)
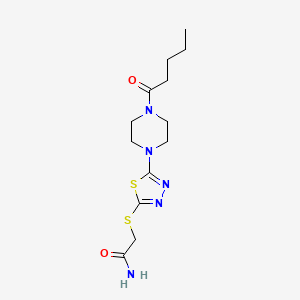
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2550486.png)
![(1beta,3alpha,5beta)-Bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2550487.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-phenylacetamide](/img/structure/B2550489.png)
